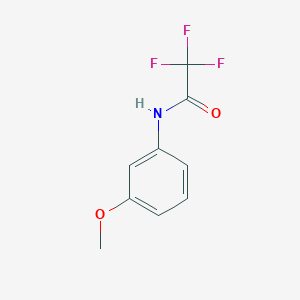

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-2-3-6(5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCQPHOSHKXEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3-Methoxyaniline with Trifluoroacetic Anhydride

The most efficient method involves reacting 3-methoxyaniline with TFAA in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Key steps include:

-

Reaction Setup :

-

Workup :

-

The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

-

The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product.

-

-

Purification :

Table 1: Reaction Conditions for Direct Acylation

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–20°C |

| Reaction Time | 45 minutes |

| Base | Triethylamine |

| Yield | 100% |

This method’s efficiency stems from TFAA’s high reactivity, which facilitates rapid acylation without requiring coupling agents.

Alternative Methods Using Coupling Reagents

While direct acylation is preferred, carbodiimide-mediated couplings offer alternatives for sensitive substrates:

-

EDCI/HOBt Approach :

-

Mechanistic Considerations :

Table 2: Comparison of Acylation Methods

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Direct Acylation | 100% | 45 min | Low |

| EDCI/HOBt | 78–85% | 12 hr | Moderate |

Reaction Optimization

Solvent and Temperature Effects

Stoichiometric Ratios

-

TFAA Excess : A 10% molar excess of TFAA ensures complete amine conversion without byproducts.

-

Base Equivalents : TEA neutralizes liberated trifluoroacetic acid, preventing protonation of the amine.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Industrial-Scale Production Considerations

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(Quinolin-8-yl)Acetamide

- Structural Differences: Replaces the 3-methoxyphenyl group with a quinolin-8-yl moiety, introducing a heterocyclic aromatic system.

- Applications: Serves as a bidentate ligand in organoboron photocatalysts. Its synthesis involves iodine-catalyzed reactions with sodium tetraarylborate, yielding high-purity complexes for catalytic applications . The quinoline moiety enhances π-π interactions and metal coordination capabilities, making it valuable in materials science .

N-(3-Nitrophenyl)Trifluoroacetamides

- Structural Differences: Features a nitro (-NO₂) group at the phenyl meta-position instead of methoxy (-OCH₃).

- Properties: The nitro group increases electron deficiency, altering reactivity in electrophilic substitution reactions. Derivatives like N-(3-nitrophenyl)-2,2,2-trichloroacetamide (m-NO₂PhTCA) exhibit distinct crystallographic packing due to stronger intermolecular interactions (e.g., halogen bonding) compared to trifluoro analogs .

2,2,2-Trifluoro-N-(2-Hydroxyphenyl)Acetamide

- Structural Differences : Substitutes methoxy with a hydroxyl (-OH) group, enabling hydrogen bonding.

- Applications : Used in medicinal chemistry as a scaffold for drug candidates. The hydroxyl group enhances solubility and bioactivity, as seen in derivatives isolated from fungal metabolites .

Halogenated Acetamides

N-(Substituted Phenyl)-2,2,2-Trichloroacetamides

- Structural Differences : Replaces the trifluoromethyl (-CF₃) group with trichloromethyl (-CCl₃).

- Crystallographic Impact: Trichloro derivatives (e.g., m-NO₂PhTCA) form denser crystal lattices due to Cl···O and Cl···π interactions, whereas trifluoro analogs exhibit weaker van der Waals forces. This difference affects thermal stability and solubility .

Heterocyclic and Complex Substituents

2,2,2-Trifluoro-N-(5-Nitro-2-Pyridinyl)Acetamide

Benzimidazole- and Triazole-Substituted Derivatives

- Structural Differences : Complex substituents like benzimidazolyl or triazolyl groups introduce additional hydrogen-bonding sites.

- Applications : Derivatives such as 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 356587-85-4) are explored for kinase inhibition and antimicrobial activity due to their rigid, planar structures .

Data Tables

Table 1: Substituent Effects on Key Properties

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Analytical Tool | Reference |

|---|---|---|---|

| Temperature | 0–5°C (step 1); 25°C (step 2) | TLC (Rf = 0.3, EtOAc) | |

| Solvent | Anhydrous DCM/DMF (1:1) | HPLC (95% purity) | |

| Reaction Time | 12–16 hrs | HRMS (m/z 263.06) |

Q. Table 2: Biological Activity Comparison

| Assay Type | Activity Range | Model System | Reference |

|---|---|---|---|

| Anticancer (IC50) | 8.2–22.4 µM | MCF-7 (breast cancer) | |

| Antimicrobial (MIC) | 32–64 µg/mL | S. aureus (MRSA) | |

| Anti-inflammatory | 75% inhibition | RAW 264.7 macrophages |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.